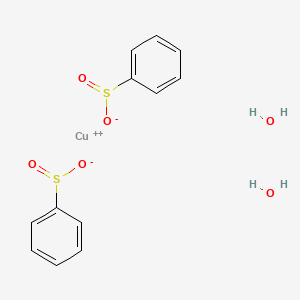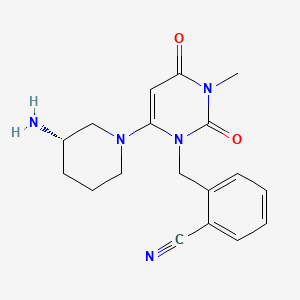![molecular formula C8H5IN2O B12853421 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and an aldehyde group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of 2-aminopyridine with appropriate aldehydes and halogenating agents. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Another method involves the use of ethyl acetate and TBHP, where the cyclization is promoted by bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 3-Iodoimidazo[1,2-a]pyridine-6-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of iodine.
3-Fluoroimidazo[1,2-a]pyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H5IN2O |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H5IN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H |
InChI Key |
OTIZMXADHKFCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
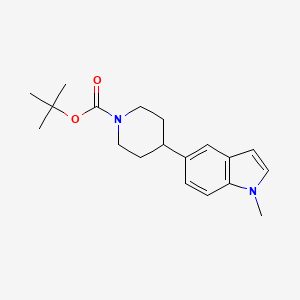

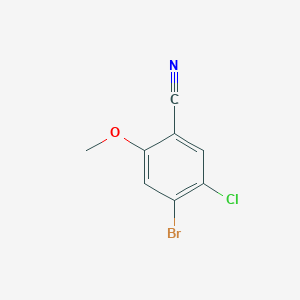
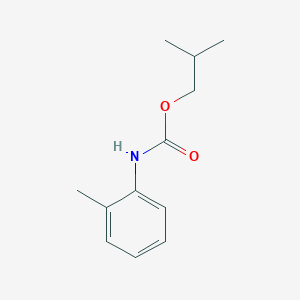
![6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)
![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)


![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)

